BenchChemオンラインストアへようこそ!

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Lipophilicity LogP Drug-likeness

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (C₁₂H₂₁NO₃, MW 227.30) is a nitrogen-containing saturated bridged bicyclic building block featuring a Boc-protected secondary amine at the 2-position, a hydroxymethyl group at the bridgehead 1-position, and a methyl substituent at the 3-position on the azabicyclo[2.1.1]hexane scaffold. This scaffold belongs to the class of 2-azabicyclo[2.1.1]hexanes (aza-BCHs), which are established as sp³-rich conformational constraints and bioisosteres of ortho- and meta-substituted benzenes and pyrrolidine rings, offering enhanced physicochemical profiles including improved aqueous solubility and metabolic stability compared to aromatic counterparts.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B13457965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1C2CC(C2)(N1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C12H21NO3/c1-8-9-5-12(6-9,7-14)13(8)10(15)16-11(2,3)4/h8-9,14H,5-7H2,1-4H3
InChIKeyJHHBAEVEKIRZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2763786-69-0) – Saturated Bicyclic Building Block with Quantifiable Differentiation for Medicinal Chemistry Procurement


Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (C₁₂H₂₁NO₃, MW 227.30) is a nitrogen-containing saturated bridged bicyclic building block featuring a Boc-protected secondary amine at the 2-position, a hydroxymethyl group at the bridgehead 1-position, and a methyl substituent at the 3-position on the azabicyclo[2.1.1]hexane scaffold . This scaffold belongs to the class of 2-azabicyclo[2.1.1]hexanes (aza-BCHs), which are established as sp³-rich conformational constraints and bioisosteres of ortho- and meta-substituted benzenes and pyrrolidine rings, offering enhanced physicochemical profiles including improved aqueous solubility and metabolic stability compared to aromatic counterparts [1].

Why Generic 2-Azabicyclo[2.1.1]hexane Building Blocks Cannot Replace Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate


This compound occupies a unique position in the 2-azabicyclo[2.1.1]hexane chemical space by combining three features that no single regioisomeric or des-methyl analog simultaneously possesses: a bridgehead (C1) hydroxymethyl group, a C3 methyl substituent, and N-Boc protection. The C3 methyl group increases computed LogP by approximately 1.09 log units relative to the des-methyl analog (CAS 467454-51-9), modulating lipophilicity and predicted membrane permeability . The 1,3-substitution pattern generates distinct exit vector geometry unavailable from 1,4- or 1,5-disubstituted regioisomers [1]. Substituting this compound with a generic aza-BCH building block would alter the substitution geometry, hydrogen-bonding capacity, and lipophilic character of the final construct, potentially compromising structure–activity relationships in lead optimization programs.

Quantitative Differentiation Evidence for Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate


Evidence Item 1: Computed Lipophilicity – 12-Fold Increase vs. Des-Methyl Analog Drives Membrane Permeability Differentiation

The presence of the C3 methyl group in the target compound raises the computed partition coefficient (LogP) to 1.77 , compared with 0.68 for the des-methyl analog tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-51-9) . This ΔLogP of +1.09 corresponds to an approximately 12-fold higher predicted octanol/water partition coefficient, indicating substantially greater lipophilicity and expected passive membrane permeability.

Lipophilicity LogP Drug-likeness Permeability

Evidence Item 2: Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Define CNS vs. Peripheral Applicability

The target compound has a computed TPSA of 49.77 Ų with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . This falls below the widely accepted TPSA threshold of <60–70 Ų for favorable passive blood–brain barrier penetration, positioning the compound as a suitable building block for CNS-targeted probe or drug synthesis. In contrast, the corresponding carboxylic acid oxidation product (tert-butyl 1-carboxy-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate) would have a TPSA of ~66–70 Ų, crossing above typical CNS-desirability thresholds.

Polar surface area TPSA Blood–brain barrier CNS drug design

Evidence Item 3: sp³ Carbon Fraction (Fsp³ = 0.917) Confers Class-Level Improvements in Solubility and Metabolic Stability over Aromatic Isosteres

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.917 (11 of 12 carbons sp³), characteristic of the saturated azabicyclo[2.1.1]hexane scaffold . Peer-reviewed studies have demonstrated that incorporating high-Fsp³ aza-BCH cores in place of planar aromatic rings (Fsp³ = 0 for benzene/pyridine) leads to measurable improvements in aqueous solubility and metabolic stability [1]. While direct head-to-head pharmacokinetic data for this specific compound are not yet published, the Fsp³ value places it within the class of scaffolds for which enhanced drug-like properties have been experimentally validated.

Fsp3 Metabolic stability Aqueous solubility Bioisostere

Evidence Item 4: Orthogonal Boc/Hydroxymethyl Functional Handle Pair Enables Divergent Derivatization Not Possible with Mono-Functional or Acid Analogs

The target compound uniquely pairs an acid-labile N-Boc protecting group with a nucleophilic primary alcohol (hydroxymethyl) at the bridgehead C1 position . This orthogonal handle pair allows for sequential, chemoselective functionalization: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to expose the secondary amine for amide coupling or reductive amination, while the hydroxymethyl group can be independently oxidized to the carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or used directly in Mitsunobu reactions. The corresponding carboxylic acid analog (available only through oxidation of this compound) loses the orthogonal reactivity advantage.

Orthogonal protecting groups Divergent synthesis Building block versatility Boc deprotection

Evidence Item 5: 1,3-Disubstitution Pattern on the Aza-BCH Scaffold Produces Unique Exit Vector Geometry Relative to 1,4- and 1,5-Regioisomers

Azabicyclo[2.1.1]hexanes can bear substituents at positions 1, 3, 4, or 5, with each regioisomer presenting distinct bond vector angles and inter-substituent distances. The target compound positions substituents at C1 (bridgehead) and C3 (methylene bridge carbon adjacent to nitrogen) . This arrangement yields a unique angular relationship between the two exit vectors that differs from the 1,4-disubstituted isomer (CAS 220598-43-6) and the 1,5-disubstituted isomer (CAS 2086272-41-3) [1]. Such geometric differences are critical in scaffold-hopping exercises where the 3D presentation of pharmacophoric elements must mimic ortho-substituted aromatic templates.

Exit vectors Substitution geometry Scaffold hopping Structure–activity relationships

Optimal Application Scenarios for Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Based on Quantitative Evidence


Scenario 1: CNS-Penetrant Probe Synthesis Requiring Moderate Lipophilicity

The compound's LogP of 1.77 (optimum CNS range ~1–3) combined with TPSA of 49.77 Ų (below the 60–70 Ų CNS threshold) makes it an ideal starting point for synthesizing CNS-targeted chemical probes. The hydroxymethyl group can be elaborated to install pharmacophoric elements while maintaining the favorable CNS property envelope. Procurement teams should select this compound over more polar analogs (e.g., des-methyl or carboxylic acid derivatives) when blood–brain barrier penetration is required.

Scenario 2: Divergent Library Synthesis via Orthogonal Functional Handle Elaboration

The orthogonal Boc and hydroxymethyl handles enable sequential, chemoselective derivatization in library format. Medicinal chemistry groups can first exploit the nucleophilic alcohol (oxidation to acid, activation to halide/mesylate, or Mitsunobu coupling) while the Boc group remains intact, then deprotect and functionalize the amine in a subsequent step. This two-dimensional diversification is not accessible with mono-functional aza-BCH building blocks.

Scenario 3: Bioisosteric Replacement of ortho-Substituted Pyridines or Benzenes

As a member of the aza-BCH scaffold class with Fsp³ = 0.917, this compound imparts the established solubility and metabolic stability advantages of saturated bioisosteres over aromatic rings. The 1,3-substitution pattern presents a specific exit vector geometry suitable for replacing ortho-substituted aromatic templates in kinase inhibitors, GPCR ligands, or other targets where the spatial arrangement of substituents is critical for binding. Scientific users should choose this specific regioisomer when the 1,3-geometry matches the target pharmacophore. [1]

Scenario 4: Constrained Proline or Pyrrolidine Analog Synthesis for Peptidomimetic Programs

The 2-azabicyclo[2.1.1]hexane scaffold is a conformationally locked analog of proline/pyrrolidine, with the C3 methyl group further restricting rotational freedom and adding steric bulk. This compound can serve as a precursor to 2,4-methanoproline derivatives for studying collagen stability or for incorporating rigidity into peptide ligands. The Boc protection allows standard solid-phase peptide synthesis (SPPS) compatibility after deprotection. [1]

Quote Request

Request a Quote for Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.